molecular formula C16H19N5O B5959985 N-(3-METHYLPHENYL)-N'-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE

N-(3-METHYLPHENYL)-N'-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE

Cat. No.: B5959985
M. Wt: 297.35 g/mol
InChI Key: UEFCYPAHBXDIQQ-UHFFFAOYSA-N
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Description

N-(3-METHYLPHENYL)-N’-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a guanidine group linked to a quinazolinone moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLPHENYL)-N’-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide. The guanidine group is then introduced via a nucleophilic substitution reaction using a suitable guanidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLPHENYL)-N’-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone ring, potentially leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The aromatic ring and guanidine group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the aromatic ring or guanidine moiety.

Scientific Research Applications

N-(3-METHYLPHENYL)-N’-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(3-METHYLPHENYL)-N’-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The guanidine group may enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHYLPHENYL)-N’-(4-OXO-2-QUINAZOLINYL)GUANIDINE: Lacks the hexahydro component, leading to different chemical properties.

    N-(3-METHYLPHENYL)-N’-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)GUANIDINE: Contains a dihydroquinazolinone ring, which affects its reactivity and biological activity.

Uniqueness

N-(3-METHYLPHENYL)-N’-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE is unique due to its hexahydroquinazolinone ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

1-(3-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-10-5-4-6-11(9-10)18-15(17)21-16-19-13-8-3-2-7-12(13)14(22)20-16/h4-6,9H,2-3,7-8H2,1H3,(H4,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFCYPAHBXDIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=NC2=NC3=C(CCCC3)C(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C(=N/C2=NC3=C(CCCC3)C(=O)N2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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